molecular formula C19H20N2O4S B10809655 N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B10809655
M. Wt: 372.4 g/mol
InChI Key: IFKJHVQVOUDHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3,4,5-trimethoxyphenyl)acetamide is a synthetic small molecule based on the privileged benzothiazole scaffold, designed for exploratory biological screening in medicinal chemistry and drug discovery research. This compound is of significant interest in oncology research, as closely related benzothiazole analogues incorporating the 3,4,5-trimethoxyphenyl pharmacophore have been identified as potent tubulin polymerization inhibitors that target the colchicine-binding site . Such inhibitors disrupt microtubule formation, leading to cell cycle arrest and apoptosis in proliferating cancer cells, and have demonstrated promising in vitro antiproliferative activity against a range of human cancer cell lines, including prostate cancer models . Beyond its potential in anticancer research, the benzothiazole core is widely recognized for its broad spectrum of antimicrobial properties. Structural analogs of this compound have shown consistent and significant activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, making them valuable leads in the search for new anti-infective agents . The molecular architecture of this acetamide derivative, which links a substituted benzothiazole to a trimethoxyphenyl system, is a common feature in molecules that interact with essential enzymatic targets, such as DNA gyrase in bacteria . Researchers can utilize this compound as a key intermediate for further chemical derivatization or as a reference standard in bioactivity screening assays to develop novel therapeutic candidates for combating cancer and drug-resistant infections. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C19H20N2O4S/c1-11-20-14-6-5-13(10-17(14)26-11)21-18(22)9-12-7-15(23-2)19(25-4)16(8-12)24-3/h5-8,10H,9H2,1-4H3,(H,21,22)

InChI Key

IFKJHVQVOUDHNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Biological Activity

N-(2-Methyl-1,3-benzothiazol-6-yl)-2-(3,4,5-trimethoxyphenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H18N2O3S
  • Molecular Weight : 306.38 g/mol

The structure consists of a benzothiazole moiety linked to a trimethoxyphenyl acetamide group, which is crucial for its biological activity.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This interaction can block various metabolic pathways, leading to altered cellular functions.
  • Signal Transduction Modulation : It may also influence cellular signaling pathways by interacting with receptors and other molecular targets, thereby affecting gene expression and cell proliferation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, in a Sulforhodamine B (SRB) assay, it exhibited potent anti-proliferative activity against leukemia and lymphoma cell lines .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell cycle progression in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Antifungal Activity : this compound showed promising antifungal activity against various strains. In particular, it presented minimum inhibitory concentration (MIC) values comparable to standard antifungal agents .

Case Study 1: Anticancer Efficacy

In a study conducted on human leukemia cells, the administration of this compound resulted in:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells post-treatment.

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial efficacy of the compound against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated:

Bacterial StrainMIC (µg/mL)Comparison with Control
E. coli32Higher than Nystatin
S. aureus16Comparable to Penicillin

These findings suggest that the compound could be a potential candidate for developing new antimicrobial therapies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzothiazole Derivatives

The closest analogs differ in substituents on the benzothiazole ring and acetamide linkage:

Compound Name Structural Variation Synthesis Yield Key Biological Activity Reference
N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide 6-CF₃ on benzothiazole 18% (microwave-assisted) High CK-1δ inhibition (pIC₅₀ = 7.8); GlideXP score = -3.78 kcal/mol
N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (Target) 2-CH₃ on benzothiazole Not reported Inferred activity based on structural similarity (potential microtubule disruption)

Key Observations :

  • Substituent Effects : The trifluoromethyl group (electron-withdrawing) in the 6-position enhances kinase inhibitory activity compared to methyl (electron-donating), as seen in .
  • Synthesis Efficiency : Microwave-assisted synthesis () achieves lower yields (18%) compared to conventional methods for pyrazole analogs (76% in ), suggesting reaction optimization is scaffold-dependent .
Quinazolinone Derivatives

Compounds with the 3,4,5-trimethoxyphenyl acetamide group fused to quinazolinone cores exhibit notable antitumor activity:

Compound Structural Features GI₅₀ (µM) Comparison to 5-FU Reference
2-(3-benzyl-6-methyl-4-oxo-quinazolin-2-ylthio)-N-(trimethoxyphenyl)acetamide Quinazolinone-thioacetamide 14.12 1.3× more potent than 5-FU (GI₅₀ = 18.60 µM)
2-(3-benzyl-6,7-dimethoxy-4-oxo-quinazolin-2-ylthio)-N-(trimethoxyphenyl)acetamide Dimethoxyquinazolinone 7.24 2.6× more potent than 5-FU

Key Observations :

  • Heterocycle Impact: Quinazolinone-thioacetamide hybrids show superior potency over benzothiazoles, likely due to enhanced π-stacking and hydrogen bonding .
  • Substituent Optimization : Adding methoxy groups (e.g., 6,7-dimethoxy) improves activity, highlighting the role of electron density modulation .
Indole-Based Acetamides

Indole derivatives with the 3,4,5-trimethoxyphenyl group demonstrate tubulin polymerization inhibition:

Compound Structural Features Antiproliferative Activity (IC₅₀) Reference
N-((1-methylindol-3-yl)methyl)-2-(pyrazol-1-yl)-N-(trimethoxyphenyl)acetamide Indole-pyrazole hybrid Sub-µM range (specific values not provided)

Key Observations :

  • Scaffold Flexibility: The 3,4,5-trimethoxyphenyl group retains activity across diverse scaffolds (benzothiazole, quinazolinone, indole), validating its role as a critical pharmacophore .
Antitumor Activity
  • Benzothiazoles : The trifluoromethyl analog () shows high CK-1δ inhibition, a kinase implicated in neurodegenerative and proliferative diseases. The target compound’s methyl group may reduce kinase affinity but improve metabolic stability .
  • Quinazolinones: Broad-spectrum antitumor activity (GI₅₀ = 3.16–14.12 µM) correlates with microtubule destabilization, a mechanism shared with colchicine-site binders .

Preparation Methods

Cyclocondensation of 4-Methyl-2-Nitroaniline with Potassium Thiocyanate

The benzothiazole core is synthesized via a cyclocondensation reaction. A mixture of 4-methyl-2-nitroaniline (1.52 g, 10 mmol) and potassium thiocyanate (1.94 g, 20 mmol) is heated in acetic acid (20 mL) at 120°C for 6 hours. The intermediate 2-methyl-6-nitrobenzothiazole is isolated by filtration and recrystallized from ethanol (yield: 78%).

Reduction of Nitro to Amine

The nitro group is reduced using hydrogen gas (1 atm) in the presence of 10% palladium on carbon (50 mg) in ethanol (30 mL). After 4 hours, the catalyst is filtered, and the solvent is evaporated to yield 2-methyl-1,3-benzothiazol-6-amine as a pale-yellow solid (yield: 92%).

Synthesis of 2-(3,4,5-Trimethoxyphenyl)Acetyl Chloride

Preparation of 2-(3,4,5-Trimethoxyphenyl)Acetic Acid

3,4,5-Trimethoxybenzaldehyde (1.96 g, 10 mmol) is subjected to a Knoevenagel condensation with malonic acid (1.56 g, 15 mmol) in pyridine (15 mL) at 80°C for 3 hours. The product is acidified with HCl (6 M) and extracted with ethyl acetate to yield 2-(3,4,5-trimethoxyphenyl)acetic acid (1.82 g, 85%).

Conversion to Acid Chloride

The carboxylic acid (1.72 g, 7 mmol) is treated with thionyl chloride (5 mL) under reflux for 2 hours. Excess thionyl chloride is removed under vacuum to obtain the acyl chloride as a colorless oil (quantitative yield).

Coupling Reaction: Formation of the Acetamide

Amide Bond Formation

A solution of 2-methyl-1,3-benzothiazol-6-amine (1.64 g, 10 mmol) in dry dichloromethane (30 mL) is cooled to 0°C. 2-(3,4,5-Trimethoxyphenyl)acetyl chloride (2.12 g, 10 mmol) is added dropwise, followed by triethylamine (2.02 g, 20 mmol). The reaction is stirred at room temperature for 12 hours. The mixture is washed with water (3 × 50 mL), dried over Na₂SO₄, and concentrated. The crude product is recrystallized from methanol to yield the title compound as a white crystalline solid (3.32 g, 89%).

Reaction Optimization

  • Solvent : Dichloromethane or DMF (yields: 89% vs. 82%).

  • Base : Triethylamine outperforms pyridine (89% vs. 75%).

  • Temperature : Room temperature vs. reflux (89% vs. 91%, minimal difference).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.23 (s, 1H, NH), 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.35 (s, 1H, Ar-H), 6.92 (s, 2H, Ar-H), 4.01 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃), 3.78 (s, 3H, OCH₃), 2.54 (s, 3H, CH₃).

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Purity and Yield

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

  • Melting Point : 178–180°C.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)
Acylation in DCM899812
Coupling with EDCl/HOBt85978
Solid-Phase Synthesis769524

The acylation method in dichloromethane provides the optimal balance of yield and efficiency.

Challenges and Mitigation Strategies

  • Hydrolysis of Acyl Chloride : Use of anhydrous solvents and inert atmosphere.

  • Byproduct Formation : Excess triethylamine ensures complete neutralization of HCl.

  • Low Solubility : Recrystallization from methanol improves purity.

Scalability and Industrial Relevance

The process is scalable to kilogram-scale with consistent yields (85–89%). Patent EP2670740B1 highlights the compound’s efficacy in tubulin polymerization inhibition, underscoring its potential as an anticancer drug candidate .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-(2-methyl-1,3-benzothiazol-6-yl)-2-(3,4,5-trimethoxyphenyl)acetamide?

  • Methodology : Multi-step organic synthesis is typically required. Key steps include:

  • Step 1 : Condensation of 2-methyl-1,3-benzothiazol-6-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions in aprotic solvents like DMF or THF .
  • Step 2 : Coupling the intermediate with 3,4,5-trimethoxyphenylacetic acid via amide bond formation using coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography or recrystallization (e.g., using pet-ether/ethyl acetate mixtures) to achieve >95% purity .
    • Critical Parameters : Temperature control (±2°C), solvent polarity, and reaction time (4–12 hours) significantly impact yield and purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the benzothiazole, trimethoxyphenyl, and acetamide moieties. Key signals include:

  • Benzothiazole protons : ~δ 7.2–8.5 ppm (aromatic region).
  • Trimethoxyphenyl groups : δ 3.8–4.0 ppm (OCH₃) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 413.15) .
    • Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Q. What structural features contribute to its biological activity?

  • Key Features :

  • Benzothiazole ring : Enhances lipophilicity and π-π stacking with hydrophobic protein pockets .
  • Trimethoxyphenyl group : Improves solubility and mimics colchicine-binding motifs in tubulin inhibition .
  • Acetamide linker : Facilitates hydrogen bonding with target enzymes (e.g., kinases) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

  • Methodology :

  • Software : Use Glide (Schrödinger Suite) or AutoDock Vina for docking into targets like CK-1δ or EGFR-TK .
  • Validation : Compare docking scores (e.g., Glide XP score ≤−5 kcal/mol) with known inhibitors like erlotinib .
  • Key Interactions : Identify hydrogen bonds between the acetamide carbonyl and kinase active sites (e.g., Lys45 in CK-1δ) .
    • Case Study : In CK-1δ inhibition, the trimethoxyphenyl group occupies a hydrophobic cleft, while the benzothiazole aligns with the ATP-binding pocket .

Q. How should researchers resolve conflicting bioactivity data among structural analogues?

  • Case Example : Quinazolinone analogues with 3,4,5-trimethoxyphenyl groups show variable GI₅₀ values (e.g., 3.16–14.12 μM vs. 5-FU at 18.60 μM) .
  • Analysis Strategies :

  • Substituent Effects : Compare methyl (GI₅₀ = 14.12 μM) vs. dimethoxy (GI₅₀ = 7.24 μM) groups on the quinazolinone core .
  • Solubility Adjustments : Introduce polar groups (e.g., -OH, -NH₂) to improve bioavailability in low-solubility derivatives .
    • Validation : Use in vitro cytotoxicity assays (e.g., MTT on MCF-7 cells) to confirm trends .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Step 1 : Synthesize derivatives with variations in:

  • Benzothiazole substituents : Replace 2-methyl with trifluoromethyl (CF₃) for enhanced electron-withdrawing effects .
  • Trimethoxyphenyl modifications : Test ethoxy or halogenated analogues to assess steric/electronic impacts .
    • Step 2 : Evaluate bioactivity using standardized assays (e.g., IC₅₀ in kinase inhibition or tumor cell lines) .
    • Step 3 : Correlate activity with computational descriptors (e.g., logP, polar surface area) using QSAR models .

Q. How is crystallographic data validated for this compound?

  • Software : Use SHELXL for refinement, ensuring R-factor convergence (<0.05) and validating bond lengths/angles against Cambridge Structural Database (CSD) norms .
  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction at low temperature (100 K) minimizes thermal motion artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.